Ansofaxine hydrochloride (LY03005; LPM570065) is a triple reuptake inhibitor classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [, ]. It functions as a prodrug of desvenlafaxine, a clinically available SNRI []. Its primary area of scientific research is its potential as a treatment for Major Depressive Disorder (MDD) [, ]. Unlike traditional antidepressants like SSRIs and SNRIs, ansofaxine hydrochloride demonstrates a more balanced inhibitory activity against the reuptake of dopamine, norepinephrine, and serotonin [].
Ansofaxine hydrochloride exerts its action by inhibiting the reuptake of serotonin, dopamine, and norepinephrine in the synaptic cleft [, ]. This inhibition leads to increased concentrations of these neurotransmitters in the synapse, enhancing their signaling and potentially contributing to its antidepressant effects. Compared to SSRIs and SNRIs, ansofaxine hydrochloride's more balanced reuptake inhibition across these three neurotransmitters suggests potential for greater efficacy and a broader range of therapeutic benefits in treating MDD [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: